6-cyano-1H-indazole-3-carboxylic Acid

Description

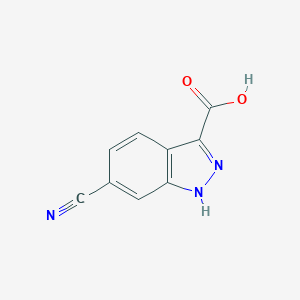

Structure

3D Structure

Properties

IUPAC Name |

6-cyano-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)11-12-8(6)9(13)14/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBNYLSPDQSTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444667 | |

| Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194163-31-0 | |

| Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Cyano-1H-indazole-3-carboxylic acid

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of 6-cyano-1H-indazole-3-carboxylic acid, a pivotal intermediate in contemporary medicinal chemistry, most notably in the production of PARP inhibitors such as Niraparib.[1][2][3] We will explore the strategic considerations for its synthesis, focusing on robust and scalable methodologies. The core of this guide is a detailed examination of a synthetic route proceeding via a Sandmeyer reaction, a classic yet powerful transformation for introducing the cyano functional group onto an aromatic ring. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds.[4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets, including protein kinases and enzymes involved in DNA repair.[5][6] 6-Cyano-1H-indazole-3-carboxylic acid (C9H5N3O2) has emerged as a particularly valuable building block.[7][8] Its trifunctional nature—a reactive carboxylic acid, a nucleophilic indazole nitrogen, and an electronically versatile cyano group—offers multiple handles for molecular elaboration.

The primary driver for the heightened interest in this molecule is its role as a key precursor to Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of ovarian and breast cancer.[1][9] The synthesis of this intermediate, therefore, is a critical step in the pharmaceutical supply chain, demanding a process that is not only high-yielding but also safe, scalable, and reproducible.

Retrosynthetic Analysis and Strategic Blueprint

A logical retrosynthetic analysis of 6-cyano-1H-indazole-3-carboxylic acid reveals several potential synthetic disconnections. The most strategically sound approach involves the late-stage introduction of the cyano group, as this functionality can be sensitive to conditions used in the formation of the indazole ring. The carboxylic acid at the C3 position is typically installed during the ring formation itself. This leads to a key intermediate: 6-amino-1H-indazole-3-carboxylic acid. The amino group serves as a perfect precursor to the cyano group via the well-established Sandmeyer reaction.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Pathway: The Sandmeyer Route

The most reliable and widely documented approach to synthesizing the title compound hinges on the diazotization of a 6-aminoindazole precursor followed by cyanation. This multi-step process is outlined below.

Step 1: Synthesis of 6-Amino-1H-indazole-3-carboxylic acid

The formation of the indazole ring is the foundational step. A common and effective method starts from a substituted o-nitrotoluene derivative, which undergoes cyclization to form the indazole core.

-

Reaction Scheme: 4-Methyl-3-nitroaniline is reacted with sodium nitrite and acid to form a diazonium salt, which is then reduced in situ. The resulting hydrazine undergoes cyclization with a dicarbonyl compound (like pyruvic acid) to form the indazole ring. A more direct route involves the cyclization of an N-acetyl-o-aminophenylacetic acid derivative.[10] A well-established method involves the reaction of 4-methyl-3-nitroaniline with pyruvic acid, followed by reductive cyclization.

Step 2: Diazotization of the Amino Group

The transformation of the aromatic amine into a diazonium salt is a critical step that prepares the molecule for nucleophilic substitution.

-

Mechanism Insight: The amine group on the 6-aminoindazole intermediate acts as a nucleophile, attacking the nitrosonium ion (NO+) generated in situ from sodium nitrite and a strong acid (e.g., HCl, H2SO4). This proceeds through a series of proton transfers and dehydrations to yield the aryl diazonium salt. The reaction must be performed at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing.

Step 3: Sandmeyer Cyanation

This is the key C-CN bond-forming step. The diazonium salt is treated with a copper(I) cyanide salt.

-

Mechanism Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[11] Copper(I) acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium salt.[12] This generates an aryl radical and nitrogen gas, which bubbles out of the solution, driving the reaction forward. The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, yielding the final product and regenerating the Cu(I) catalyst.[12][13]

Sources

- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 2. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 3. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 6-cyano-1h-indazole-3-carboxylic acid (C9H5N3O2) [pubchemlite.lcsb.uni.lu]

- 8. 6-cyano-1H-indazole-3-carboxylic acid | 194163-31-0 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The 6-Cyano-1H-Indazole-3-Carboxylic Acid Scaffold: A Strategic Platform for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3][4] This guide focuses on a specific, highly functionalized variant: the 6-cyano-1H-indazole-3-carboxylic acid core. We will dissect the strategic importance of its constituent parts, explore robust synthetic pathways for its derivatization, and analyze its application in targeting key protein classes, particularly protein kinases. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals engaged in the discovery of next-generation therapeutics.

The Strategic Anatomy of the Scaffold

The Indazole Core: A Bioisostere of Indole

The 1H-indazole ring system, a fusion of benzene and pyrazole, is a versatile pharmacophore.[2][5] It is often considered a bioisostere of indole, a motif found in many natural products and signaling molecules. The two nitrogen atoms of the indazole's pyrazole ring can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions within the binding pockets of biological targets like protein kinases.[6] The 1H-tautomer is thermodynamically more stable and is the predominant form in most physiological and synthetic contexts.[1][2]

The Significance of C3-Carboxylic Acid and C6-Cyano Functionalities

The positioning of the carboxylic acid at the C3 position and the cyano group at the C6 position is not arbitrary; these groups serve critical functions in molecular recognition and the fine-tuning of physicochemical properties.

-

C3-Carboxylic Acid: This group is a potent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein's active site. However, its ionizable nature can also be a liability, often leading to poor membrane permeability and limited oral bioavailability. This dichotomy makes the C3-carboxylic acid an ideal starting point for derivatization, either through amidation, esterification, or bioisosteric replacement.[7][8]

-

C6-Cyano Group: The cyano (-C≡N) moiety is a strong electron-withdrawing group and a competent hydrogen bond acceptor. Its inclusion in the scaffold can significantly modulate the electronic properties of the aromatic system, influencing the pKa of the indazole N-H. In a drug-target complex, it can form crucial interactions with the protein backbone or specific side chains, enhancing binding affinity and selectivity.

The Role of Carboxylic Acid Bioisosteres

To mitigate the pharmacokinetic challenges associated with the carboxylic acid group, medicinal chemists frequently employ bioisosteric replacement.[8][9] A bioisostere is a functional group that retains the key biological interactions of the original moiety while possessing different physical and chemical properties. For carboxylic acids, common bioisosteres include tetrazoles, hydroxamic acids, and various sulfonamide-based groups.[7][9][10] This strategy is context-dependent, and screening a panel of isosteres is often necessary to identify a replacement that optimally balances potency and drug-like properties.[7]

Synthetic Strategies and Derivatization

The synthesis of a diverse library of derivatives from the 6-cyano-1H-indazole-3-carboxylic acid core is essential for exploring structure-activity relationships (SAR). The overall synthetic approach involves the initial construction of the core followed by divergent derivatization at key positions.

Synthesis of the Core Scaffold

While multiple routes to indazole-3-carboxylic acids exist[11][12], a common and effective strategy involves the cyclization of an appropriately substituted phenylhydrazine derivative or the nitrosation of an indole precursor.[6][13] The synthesis of the specific 6-cyano variant can be approached by starting with a commercially available precursor such as 4-amino-3-methylbenzonitrile.

Caption: A plausible synthetic route to the core scaffold.

Key Derivatization Pathways

With the core scaffold in hand, two primary vectors for modification are the N1-position of the indazole ring and the C3-carboxylic acid.

-

N1-Alkylation/Arylation: The N-H of the indazole can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) and subsequently alkylated with various alkyl or benzyl halides. This modification is crucial for probing hydrophobic pockets in the target protein and can significantly impact potency and selectivity.

-

C3-Amide Coupling: The carboxylic acid is readily converted to a wide range of amides using standard peptide coupling reagents like HBTU, HOBT/EDC, or HATU.[14][15] This allows for the introduction of diverse chemical functionalities to explore different regions of the target's binding site.

Caption: Primary derivatization pathways from the core scaffold.

Experimental Protocol: Synthesis of N-Benzyl-6-cyano-1H-indazole-3-carboxamide

This protocol describes a standard amide coupling procedure, a fundamental technique in medicinal chemistry.

Objective: To synthesize a representative amide derivative to demonstrate the C3 derivatization pathway.

Materials:

-

6-cyano-1H-indazole-3-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 6-cyano-1H-indazole-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) to the mixture and stir for an additional 15 minutes. The solution may become a slurry.

-

Add benzylamine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with EtOAc.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product, N-benzyl-6-cyano-1H-indazole-3-carboxamide.

Biological Activities and Therapeutic Applications

Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiemetic properties.[1][3][16] The 6-cyano-1H-indazole-3-carboxylic acid framework is particularly well-suited for the development of kinase inhibitors.

Case Study: Kinase Inhibition in Oncology

Protein kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. Many successful kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core.[2][4]

Mechanism of Action (MoA): These derivatives typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. This action blocks the downstream signaling cascade that promotes cell proliferation and survival. The indazole N-H often forms a critical "hinge-binding" interaction with the protein backbone, a common feature of Type I and Type II kinase inhibitors.

Caption: Mechanism of ATP-competitive kinase inhibition.

Structure-Activity Relationship (SAR) Insights:

-

N1-Substituent: The group at the N1 position often projects into a solvent-exposed region or a specific hydrophobic sub-pocket. Its size, shape, and polarity are critical for achieving selectivity between different kinases.

-

C3-Amide Moiety: The R-group of the amide can be modified to pick up additional interactions (e.g., hydrogen bonds, van der Waals forces) deep within the binding site, which can dramatically increase potency.

-

C6-Cyano Group: This group can serve as a key anchor point, forming a hydrogen bond with a specific residue in the active site, thereby orienting the rest of the molecule for optimal binding.

In Vitro Evaluation

Standard Assay: Kinase Inhibition

To quantify the potency of newly synthesized derivatives, a robust in vitro kinase inhibition assay is required. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution after the kinase reaction. Lower luminescence indicates higher ATP consumption (less inhibition), while higher luminescence indicates lower ATP consumption (more inhibition).

Experimental Protocol: Luminescence-Based Kinase Assay

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a target protein kinase.

Materials:

-

Target Kinase Enzyme

-

Kinase Substrate (peptide or protein)

-

Adenosine 5'-triphosphate (ATP)

-

Test Compounds (e.g., 6-cyano-1H-indazole-3-carboxamide derivatives) dissolved in DMSO

-

Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well microplates

-

Luminometer

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

Reaction Setup: In each well of a 384-well plate, add the kinase assay buffer.

-

Add a small volume of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add the target kinase enzyme to all wells except the "no enzyme" control and briefly incubate to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near its Km for the enzyme.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Summary and Future Perspectives

To illustrate a typical SAR study, the following table presents hypothetical but plausible data for a set of derivatives based on the core scaffold.

| Compound | R¹ (N1-Substituent) | R² (C3-Amide) | Kinase X IC₅₀ (nM) |

| 1 | -H | -NH-Benzyl | 520 |

| 2 | -CH₃ | -NH-Benzyl | 280 |

| 3 | -Cyclopropyl | -NH-Benzyl | 95 |

| 4 | -H | -NH-(4-fluorobenzyl) | 150 |

| 5 | -Cyclopropyl | -NH-(4-fluorobenzyl) | 12 |

| 6 | -Cyclopropyl | -NH-(pyridin-4-ylmethyl) | 8 |

Analysis: The data suggests that a small, hydrophobic group like cyclopropyl at the N1 position is favorable (compare Cpd 1 vs 3). Adding a fluorine atom to the benzyl ring at the C3-amide enhances potency, likely through a favorable interaction in the binding pocket (compare Cpd 3 vs 5). Replacing the fluorobenzyl group with a pyridylmethyl group, which can act as a hydrogen bond acceptor, further improves potency (Cpd 6), indicating an accessible polar interaction point.

Future Directions: The development of derivatives from this scaffold faces challenges including achieving kinase selectivity to minimize off-target effects and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work should focus on:

-

Selectivity Profiling: Screening potent hits against a broad panel of kinases to understand their selectivity profile.

-

Structure-Based Design: Obtaining co-crystal structures of inhibitors bound to their target kinase to guide the rational design of more potent and selective analogs.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve solubility, metabolic stability, and cell permeability, potentially through the introduction of polar groups or the use of carboxylic acid bioisosteres.

Conclusion

The 6-cyano-1H-indazole-3-carboxylic acid scaffold represents a highly promising and strategically designed platform for modern drug discovery. Its inherent structural features, combined with versatile points for chemical modification, make it an ideal starting point for developing potent and selective inhibitors against a range of therapeutic targets, most notably protein kinases. By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, researchers can leverage this powerful core to address unmet medical needs, particularly in the field of oncology.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).

- Carboxylic acid (bio)isosteres in drug design - PubMed - NIH. (n.d.).

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).

- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (n.d.).

- Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. (n.d.).

- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (n.d.).

- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19).

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.).

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.t.).

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).

- A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021, October 8).

- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. (n.d.).

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2025, July 6).

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. (n.d.).

- Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate - Smolecule. (n.d.).

- EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents. (n.d.).

- WO2009106980A2 - Indazole derivatives - Google Patents. (n.d.).

- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.).

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. (n.d.).

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (n.d.).

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018, April 9).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. drughunter.com [drughunter.com]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 12. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 13. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. jocpr.com [jocpr.com]

- 16. innovatpublisher.com [innovatpublisher.com]

An In-depth Technical Guide to the Biological Activity of 6-cyano-1H-indazole-3-carboxylic acid: A Keystone Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-cyano-1H-indazole-3-carboxylic acid, a pivotal heterocyclic compound in contemporary medicinal chemistry. While direct biological activity of this molecule is not extensively documented, its true significance lies in its role as a versatile synthetic intermediate for the development of potent and selective ligands for a range of high-value therapeutic targets. We will explore the synthetic utility of this indazole derivative and delve into the biological activities of the key compounds derived from it, providing insights into their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their characterization.

Introduction: The Indazole Scaffold and the Strategic Importance of 6-cyano-1H-indazole-3-carboxylic acid

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone for the design of numerous biologically active molecules. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

6-cyano-1H-indazole-3-carboxylic acid emerges as a particularly valuable building block due to the strategic placement of its functional groups. The carboxylic acid at the 3-position provides a convenient handle for amide bond formation, a common linkage in drug molecules, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The cyano group at the 6-position is an electron-withdrawing group that can modulate the physicochemical properties of the molecule, such as its pKa and metabolic stability. Furthermore, the cyano group can serve as a synthetic precursor for other functional groups or as a key interaction point with biological targets.

This guide will focus on the application of 6-cyano-1H-indazole-3-carboxylic acid in the synthesis of ligands for several important receptor systems, highlighting its contribution to the development of novel therapeutics.

Synthetic Utility and Key Biological Targets

6-cyano-1H-indazole-3-carboxylic acid is a crucial starting material for the synthesis of a variety of bioactive compounds. Its derivatives have been primarily investigated as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), serotonin 5-HT₄ receptors, and cannabinoid CB₁ receptors.

Ligands for Nicotinic Acetylcholine Receptors (α7 nAChR)

Derivatives of 6-cyano-1H-indazole-3-carboxylic acid have been explored as potent and selective agonists of the α7 nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes such as learning and memory. Dysfunction of this receptor is associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it an attractive therapeutic target.[3]

The general synthetic approach involves the coupling of 6-cyano-1H-indazole-3-carboxylic acid with a suitable amine-containing moiety, often a bicyclic amine, which is a common pharmacophore for nAChR ligands.

Serotonin 5-HT₄ Receptor Agonists

The versatility of the 6-cyano-1H-indazole-3-carboxylic acid scaffold extends to the development of serotonin 5-HT₄ receptor agonists.[4] The 5-HT₄ receptor is a G-protein coupled receptor involved in various physiological functions, including gastrointestinal motility and cognitive function. Agonists of this receptor have therapeutic potential for treating gastrointestinal disorders and cognitive impairment.

Cannabinoid CB₁ Receptor Agonists

The indazole scaffold is also a well-established core for cannabinoid receptor ligands. 6-cyano-1H-indazole-3-carboxylic acid has been utilized as a precursor for the synthesis of potent CB₁ receptor agonists.[5] The CB₁ receptor is a key component of the endocannabinoid system and is involved in regulating a wide range of physiological processes, including pain, appetite, and mood.

Potential Anticancer and Antimicrobial Activity

While the primary focus has been on neurological targets, the tert-butyl ester derivative of 6-cyano-1H-indazole-3-carboxylic acid, tert-butyl 6-cyano-1H-indazole-1-carboxylate, has been investigated for its potential anticancer and antimicrobial properties.[6][7] The proposed mechanism for its anticancer activity involves the inhibition of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme in cell signaling pathways that are often dysregulated in cancer.[6]

Experimental Protocols

To provide a practical understanding of the application of 6-cyano-1H-indazole-3-carboxylic acid, this section details a representative synthetic protocol for a key derivative and a common biological assay for its characterization.

Synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-6-cyano-1H-indazole-3-carboxamide (α7 nAChR Ligand)

This protocol describes a common amide coupling reaction to synthesize a potent α7 nAChR ligand from 6-cyano-1H-indazole-3-carboxylic acid and 3-aminoquinuclidine.

Materials:

-

6-cyano-1H-indazole-3-carboxylic acid

-

3-Amino-1-azabicyclo[2.2.2]octane (3-aminoquinuclidine)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-cyano-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add 3-amino-1-azabicyclo[2.2.2]octane (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-(1-azabicyclo[2.2.2]oct-3-yl)-6-cyano-1H-indazole-3-carboxamide.

Causality Behind Experimental Choices:

-

HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

-

DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid.

-

Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

The aqueous workup with NaHCO₃ removes any unreacted carboxylic acid and acidic byproducts.

-

Column chromatography is a standard purification technique to isolate the target compound from any remaining impurities.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for an α7 nAChR ligand.

In Vitro α7 nAChR Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compound for the α7 nAChR.

Materials:

-

Cell membranes expressing human α7 nAChR

-

[³H]-Methyllycaconitine ([³H]-MLA) or other suitable radioligand

-

Synthesized test compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well filter plate, add cell membranes, [³H]-MLA (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known α7 nAChR ligand (e.g., nicotine or epibatidine, for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System:

-

The inclusion of total and non-specific binding controls ensures the validity of the specific binding data.

-

A known reference compound should be run in parallel to validate the assay performance.

Workflow for α7 nAChR Binding Assay

Caption: Workflow for α7 nAChR binding assay.

Biological Activity Data of Key Derivatives

The following table summarizes the reported biological activities of representative compounds derived from 6-cyano-1H-indazole-3-carboxylic acid.

| Compound Class | Target | Assay Type | Activity (IC₅₀/Ki) | Reference |

| Indazole-3-carboxamides | α7 nAChR | Radioligand Binding | Sub-micromolar to nanomolar | [1] |

| Indazole-3-carboxamides | 5-HT₄ Receptor | Functional Assay | Potent Agonism | [4] |

| Indazole-3-carboxamides | CB₁ Receptor | Radioligand Binding | Potent Agonism | [5] |

| tert-Butyl 6-cyano-1H-indazole-1-carboxylate | PI3Kδ | Enzymatic Assay | Potent Inhibition | [6][7] |

Note: Specific IC₅₀/Ki values are often proprietary and reported within patents without precise figures. The activity is generally described in qualitative terms like "potent" or within a certain concentration range.

Mechanism of Action and Signaling Pathways

The derivatives of 6-cyano-1H-indazole-3-carboxylic acid exert their biological effects by modulating the function of their respective protein targets.

α7 Nicotinic Acetylcholine Receptor Signaling

As agonists, the indazole-3-carboxamide derivatives bind to the α7 nAChR, causing a conformational change that opens the ion channel. This allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to depolarization of the neuronal membrane and activation of downstream signaling cascades. This influx of calcium can trigger various cellular responses, including the activation of calcium-dependent kinases and transcription factors, ultimately influencing neurotransmitter release and synaptic plasticity.

α7 nAChR Signaling Pathway

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. MX2012007537A - Methods for the preparation of indazole-3-carboxyclic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. - Google Patents [patents.google.com]

- 4. capotchem.cn [capotchem.cn]

- 5. fishersci.com [fishersci.com]

- 6. Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate [smolecule.com]

- 7. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 6-Cyano-1H-indazole-3-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The thermodynamic stability of the 1H-indazole tautomer makes it a particularly attractive starting point for synthetic exploration.[2] This guide focuses on a key derivative, 6-cyano-1H-indazole-3-carboxylic acid, and its critical applications in contemporary research, most notably in the development of targeted cancer therapies.

Physicochemical Properties of 6-Cyano-1H-indazole-3-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₅N₃O₂ | [3] |

| Molecular Weight | 187.16 g/mol | [3] |

| CAS Number | 194163-31-0 | PubChem |

| Appearance | Off-white to pale yellow solid | Commercial Suppliers |

| Solubility | Soluble in organic solvents like DMF and DMSO | General Knowledge |

Core Application: A Crucial Building Block in the Synthesis of PARP Inhibitors

The most significant application of 6-cyano-1H-indazole-3-carboxylic acid in current research is its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] PARP inhibitors represent a major breakthrough in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[4]

The PARP-1 Signaling Pathway in DNA Repair

PARP-1 is a nuclear enzyme that plays a critical role in the detection and signaling of single-strand DNA breaks (SSBs).[5] Upon detecting a break, PARP-1 binds to the damaged DNA and, using NAD+ as a substrate, catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[6] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.[6] In cancers with BRCA mutations, the homologous recombination pathway for repairing double-strand breaks is impaired. Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate double-strand breaks that cannot be efficiently repaired, ultimately leading to cell death. This concept is known as synthetic lethality.[4]

Caption: The PARP-1 signaling pathway in response to single-strand DNA breaks.

Synthetic Utility in the Pathway to Niraparib

6-Cyano-1H-indazole-3-carboxylic acid is a direct precursor to the indazole core of Niraparib, a potent PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[7] The strategic placement of the 6-cyano and 3-carboxylic acid functionalities allows for sequential and regioselective modifications to build the final drug molecule.

The carboxylic acid at the 3-position is readily activated for amide bond formation, a common strategy in medicinal chemistry to introduce diverse substituents and modulate pharmacological properties.[8] The cyano group at the 6-position is a versatile synthetic handle. While it can be a precursor to other functional groups, in the context of many PARP inhibitors, a carboxamide moiety at this position is a common structural feature that contributes to binding at the enzyme's active site.[4]

Experimental Protocols: Amide Coupling of 6-Cyano-1H-indazole-3-carboxylic Acid

The following is a representative protocol for the amide coupling of 6-cyano-1H-indazole-3-carboxylic acid with a generic amine, a key step in the synthesis of indazole-based research compounds. This protocol is based on established methods for amide bond formation with indazole-3-carboxylic acids.[8][9]

Objective: To synthesize a 6-cyano-1H-indazole-3-carboxamide derivative.

Materials:

-

6-Cyano-1H-indazole-3-carboxylic acid

-

Desired amine (e.g., aniline, benzylamine, or a more complex amine synthon)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-cyano-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).

-

Add TEA or DIPEA (3.0 equivalents) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 6-cyano-1H-indazole-3-carboxamide derivative.

Self-Validation: The success of the reaction can be validated at each stage. Activation of the carboxylic acid can be inferred by the consumption of the starting material on TLC. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data would show the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the newly introduced amine fragment, along with the characteristic signals of the indazole core.

The Strategic Importance of the 6-Cyano Substituent in SAR

Structure-Activity Relationship (SAR) studies on indazole-based inhibitors have provided insights into the role of various substituents. While specific SAR data for 6-cyano-1H-indazole-3-carboxylic acid derivatives are not extensively published in readily available literature, general trends for indazole-based kinase and PARP inhibitors can be extrapolated. The position and nature of substituents on the indazole ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties.[5][10] For instance, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin production inhibitors, the nature of the substituent at the 6-position was found to be critical for activity.[5]

In the context of PARP inhibitors, the carboxamide group, often derived from a cyano precursor, is a key pharmacophoric element that mimics the nicotinamide moiety of NAD+ and forms crucial hydrogen bonds in the enzyme's active site.[4] Therefore, the 6-cyano group in 6-cyano-1H-indazole-3-carboxylic acid serves as a masked or precursor form of this essential pharmacophoric feature.

Alternative Research Applications and Future Directions

While the synthesis of PARP inhibitors is the most prominent application, the versatile reactivity of 6-cyano-1H-indazole-3-carboxylic acid opens avenues for its use in other areas of drug discovery. The indazole scaffold is being explored for the development of inhibitors for various kinases, which are implicated in a wide range of diseases, including cancer and inflammatory disorders.[1] Furthermore, the cyano group can be subjected to a variety of chemical transformations, allowing for the creation of diverse libraries of indazole derivatives for high-throughput screening against different biological targets.

The future of research involving 6-cyano-1H-indazole-3-carboxylic acid will likely involve its incorporation into novel molecular frameworks to target other enzymes and receptors. Its use in the development of chemical probes to study biological pathways and in the synthesis of new materials with interesting photophysical properties are also potential areas of exploration.

Conclusion

6-Cyano-1H-indazole-3-carboxylic acid is a highly valuable and strategically important building block in modern medicinal chemistry. Its primary application as a key intermediate in the synthesis of the PARP inhibitor Niraparib underscores its significance in the development of targeted cancer therapies. The combination of the reactive carboxylic acid at the 3-position and the versatile cyano group at the 6-position provides a powerful platform for the synthesis of a wide range of biologically active molecules. As our understanding of the roles of various enzymes and receptors in disease progresses, the demand for versatile and strategically functionalized scaffolds like 6-cyano-1H-indazole-3-carboxylic acid is set to grow, ensuring its continued importance in the field of drug discovery.

References

- Zhang, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.

- CN107235957A - A kind of synthetic method for preparing Niraparib - Google P

- Kim, H., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Wikipedia. (2024). PARP1.

- Swamy, G. N., et al. (2012).

- Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.

- Nguyen, T. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances.

- Patel, M. R., et al. (2021). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development.

- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.

- EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google P

- Pujari, J. N., et al. (2012).

- PubChemLite. (n.d.). 6-cyano-1h-indazole-3-carboxylic acid (C9H5N3O2).

- Semantic Scholar. (n.d.). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach.

- ResearchGate. (2021). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.

- WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google P

- Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters.

- WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ...

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.

- Molecules. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry.

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P

- J-GLOBAL. (n.d.).

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)

- Le Bihan, G., et al. (2018).

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P

- ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 6-cyano-1h-indazole-3-carboxylic acid (C9H5N3O2) [pubchemlite.lcsb.uni.lu]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Leveraging 6-Cyano-1H-indazole-3-carboxylic Acid for the Development of Potent PAK1 Inhibitors

Executive Summary

P21-activated kinase 1 (PAK1) has emerged as a critical node in oncogenic signaling, making it a high-value target for novel cancer therapeutics. Its dysregulation is implicated in cell proliferation, metastasis, and drug resistance across numerous cancer types.[1] While direct inhibition of PAK1 presents a promising therapeutic strategy, the development of potent and selective inhibitors remains a significant challenge. This guide focuses on the strategic use of 6-cyano-1H-indazole-3-carboxylic acid as a foundational scaffold for creating a potent class of PAK1 inhibitors: the 1H-indazole-3-carboxamides. Research has demonstrated that while the carboxylic acid itself is not the active inhibitor, it serves as the crucial synthetic precursor for derivatives exhibiting nanomolar potency against PAK1.[2] We will detail the biological rationale for targeting PAK1, provide validated, step-by-step protocols for inhibitor synthesis and characterization, and explain the causality behind key experimental choices to empower researchers in this domain.

The Biological Imperative: Why Target PAK1?

P21-activated kinases (PAKs) are serine/threonine kinases that function as key effectors for the Rho family small GTPases, Rac1 and Cdc42.[3] Among the six identified isoforms, PAK1 is frequently overexpressed or hyperactivated in breast, ovarian, lung, and pancreatic cancers, where it orchestrates a host of processes that define malignant progression.[1][3][4]

1.1. The PAK1 Signaling Nexus

Activation of PAK1 by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), triggers a cascade of downstream phosphorylation events. These events converge on critical cellular machinery controlling:

-

Cytoskeletal Dynamics & Motility: PAK1 phosphorylates and activates LIM kinase (LIMK), which in turn inactivates cofilin. This stabilizes the actin cytoskeleton, promoting the formation of invasive structures and facilitating cell migration and metastasis.

-

Cell Survival and Anti-Apoptosis: PAK1 can phosphorylate the pro-apoptotic protein Bad, preventing it from inducing programmed cell death and thereby promoting cancer cell survival.[5]

-

Proliferation and Gene Expression: The kinase plays a role in activating proliferative pathways, including the MAPK/ERK cascade, and influences gene transcription.[1][5]

Given its central role, inhibiting PAK1 offers a strategy to simultaneously disrupt multiple facets of cancer progression.

The 1H-Indazole-3-Carboxamide Scaffold: A Privileged Structure for PAK1 Inhibition

The indazole core is a well-established pharmacophore in medicinal chemistry, particularly for kinase inhibitors.[6] Recent fragment-based screening and structure-activity relationship (SAR) studies identified the 1H-indazole-3-carboxamide scaffold as a highly promising starting point for developing potent and selective PAK1 inhibitors.[2] The parent molecule of this series, 6-cyano-1H-indazole-3-carboxylic acid , serves as the lynchpin for their synthesis.

| Property | Value | Source |

| Chemical Name | 6-cyano-1H-indazole-3-carboxylic acid | [7] |

| CAS Number | 194163-31-0 | [8][9] |

| Molecular Formula | C₉H₅N₃O₂ | [10] |

| Molecular Weight | 187.16 g/mol | [10] |

| Purity | Typically >95% | [11] |

From Scaffold to Inhibitor: Synthesis and Characterization

This section provides validated protocols for synthesizing 1H-indazole-3-carboxamide derivatives and subsequently evaluating their biological activity.

3.1. Synthesis of 1H-Indazole-3-Carboxamide Derivatives

The conversion of the carboxylic acid to a diverse library of amides is a cornerstone of lead discovery. The following protocol utilizes a standard carbodiimide coupling reaction, a robust and widely used method for amide bond formation.

Causality of Experimental Choices:

-

EDC/HOBt: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) is a water-soluble carbodiimide that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. 1-Hydroxybenzotriazole (HOBt) is added as a coupling additive to suppress side reactions (like N-acylurea formation) and minimize racemization, thereby increasing the yield and purity of the desired amide product.

-

Triethylamine (TEA): This organic base is used to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently under non-acidic conditions.

-

DMF: N,N-Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Step-by-Step Protocol: [12]

-

In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-cyano-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

To this solution, add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and Triethylamine (TEA) (3 equivalents).

-

Stir the resulting mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

-

Add the desired substituted amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by flash column chromatography on silica gel to yield the final 1H-indazole-3-carboxamide derivative.

3.2. In Vitro Biochemical Assay: Measuring Direct PAK1 Inhibition

To quantify the potency of the synthesized compounds directly against the PAK1 enzyme, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13]

Causality of Experimental Choices:

-

ATP Depletion: The first step after the kinase reaction is to add the ADP-Glo™ Reagent, which contains a reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. This is a critical self-validating step; without it, the high background from the initial ATP would overwhelm the signal from the newly generated ATP in the next step.

-

ADP to ATP Conversion: The Kinase Detection Reagent contains an enzyme that converts the ADP produced by PAK1 into ATP. This newly synthesized ATP is then used by a luciferase to produce light, creating a signal that positively correlates with PAK1 activity.[13]

| Compound ID | PAK1 IC₅₀ (nM) | Reference |

| 87b | 159 | [6] |

| 87c | 52 | [6] |

| 87d | 16 | [6] |

| 30l | 9.8 | [2] |

Step-by-Step Protocol: [12][13]

-

Prepare serial dilutions of the synthesized 1H-indazole-3-carboxamide compounds in the appropriate kinase buffer.

-

In a 384-well assay plate, add 1 µL of each inhibitor dilution. Use 5% DMSO as a vehicle control.

-

Add 2 µL of recombinant human PAK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., containing PAKtide substrate).[14]

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP generated by PAK1 into a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Record the luminescence using a plate reader. Calculate IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.

3.3. Cellular Target Engagement: Western Blot for Phospho-PAK1

A potent biochemical inhibitor must also demonstrate efficacy in a complex cellular environment. A Western blot is used to verify that the compound can enter the cell and inhibit PAK1, which is visualized by a decrease in PAK1 autophosphorylation or the phosphorylation of a downstream substrate.

Causality of Experimental Choices:

-

Phosphatase Inhibitors: Cell lysis releases phosphatases that can rapidly remove phosphate groups from proteins. Including a phosphatase inhibitor cocktail in the lysis buffer is absolutely critical to preserve the phosphorylation state of PAK1 and ensure the detected signal is an accurate reflection of the in-cell kinase activity at the moment of lysis.

-

BSA for Blocking: When detecting phosphoproteins, it is crucial to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat milk. Milk contains casein, a phosphoprotein that can cause high background noise by non-specifically binding to the phospho-specific primary or secondary antibodies.[15]

-

Loading Control: Probing for total PAK1 or a housekeeping protein (e.g., GAPDH) is a self-validating control to ensure that any observed decrease in the phospho-PAK1 signal is due to inhibition of kinase activity, not a reduction in the total amount of PAK1 protein or unequal sample loading.[15]

Step-by-Step Protocol: [16][17]

-

Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) to 70-80% confluency.

-

Treat the cells with various concentrations of the 1H-indazole-3-carboxamide inhibitor for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by size via SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated form of PAK1 (e.g., Phospho-PAK1 (Thr423)) diluted in 5% BSA/TBST.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

(Optional but recommended) Strip the membrane and re-probe for total PAK1 and a housekeeping protein like GAPDH to confirm equal loading.

3.4. Cellular Viability Assay: Assessing Functional Impact

The ultimate goal of an anti-cancer agent is to inhibit cell growth or induce cell death. A cell viability assay, such as the resazurin (AlamarBlue) or MTT assay, measures the metabolic activity of the cell population, which serves as a proxy for cell viability and proliferation.[18][19]

Step-by-Step Protocol (Resazurin Assay):

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PAK1 inhibitor. Include a DMSO vehicle control and a positive control (e.g., a known cytotoxic agent).

-

Incubate the plate for 72 hours in a standard cell culture incubator.

-

Add resazurin solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

This guide establishes 6-cyano-1H-indazole-3-carboxylic acid not as a direct PAK1 inhibitor, but as a high-value starting material for the synthesis of potent 1H-indazole-3-carboxamide derivatives that effectively target the PAK1 kinase.[2][6] The provided protocols offer a validated roadmap for researchers to synthesize, characterize, and evaluate these compounds. The logical progression from biochemical potency to cellular target engagement and functional impact forms a robust, self-validating framework for preclinical drug discovery.

Future work should focus on optimizing the carboxamide derivatives to improve their pharmacokinetic properties (ADME) and further enhance their selectivity across the human kinome. Successful lead compounds identified through this workflow can then be advanced into in vivo animal models to assess their anti-tumor and anti-metastatic efficacy, paving the way for a new class of targeted cancer therapies.

References

-

PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications. (2025). Current Gene Therapy. [Link]

-

Li, Y., et al. (2021). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. Journal of Cancer. [Link]

-

Ching, Y. P., et al. (2011). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Proceedings of the National Academy of Sciences. [Link]

-

Kumar, R., et al. (2012). Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. Clinical Cancer Research. [Link]

-

PAK signaling in cancer biology. A Domain organization of PAK1. PBD,... (n.d.). ResearchGate. [Link]

-

Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2022). Methods in Molecular Biology. [Link]

-

Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate. [Link]

-

Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]

-

Protocol for Invitro Kinase Assay. (n.d.). University of Southern California. [Link]

-

CAS 194163-31-0 | 6-Cyano-1H-indazole-3-carboxylic acid. (n.d.). Alchem.Pharmtech. [Link]

-

Chen, Y. T., et al. (2023). The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein. Journal of Cell Science. [Link]

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021).

-

Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

Small peptide inhibitor from the sequence of RUNX3 disrupts PAK1–RUNX3 interaction and abrogates its phosphorylation-dependent oncogenic function. (n.d.). ResearchGate. [Link]

Sources

- 1. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. 6-CYANO-1H-INDAZOLE-3-CARBOXYLIC ACID | 194163-31-0 [chemicalbook.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. aksci.com [aksci.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. promega.com [promega.com]

- 14. PAK1 Kinase Enzyme System [promega.jp]

- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. lifesciences.danaher.com [lifesciences.danaher.com]

- 19. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of 6-cyano-1H-indazole-3-carboxylic acid: A Deep Dive into its Putative Mechanism of Action as a CRAC Channel Modulator

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Within this esteemed class of molecules, 6-cyano-1H-indazole-3-carboxylic acid presents a unique substitution pattern that suggests a compelling, yet underexplored, therapeutic potential. While direct literature on the specific mechanism of action for this compound is nascent, a rigorous analysis of its structural analogs, particularly indazole-3-carboxamides, points towards a highly plausible primary mechanism: the modulation of Calcium-Release Activated Calcium (CRAC) channels. This in-depth technical guide will elucidate this putative mechanism, contextualize it within the broader landscape of indazole-based bioactivity, and provide a comprehensive experimental framework for its validation.

Introduction: The Indazole Scaffold and the Promise of 6-cyano-1H-indazole-3-carboxylic acid

Indazole derivatives have garnered significant attention from the scientific community for their wide-ranging biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The rigid bicyclic structure of the indazole core serves as a versatile template for the design of targeted therapeutics. The specific compound, 6-cyano-1H-indazole-3-carboxylic acid, features two key functional groups: a cyano group at the 6-position and a carboxylic acid at the 3-position. These substituents are anticipated to play a crucial role in the molecule's pharmacokinetic and pharmacodynamic profiles.

While the broader class of indazoles has been associated with the inhibition of various kinases, such as phosphoinositide 3-kinase δ and protein kinase C-B/Akt[1], a compelling body of evidence for closely related indazole-3-carboxamides points towards a distinct and potent mechanism of action: the blockade of Calcium-Release Activated Calcium (CRAC) channels.[3][4]

Putative Primary Mechanism of Action: Inhibition of CRAC Channels

Based on robust structure-activity relationship (SAR) studies of indazole-3-carboxamide derivatives[3][4], we hypothesize that 6-cyano-1H-indazole-3-carboxylic acid acts as an inhibitor of the Calcium-Release Activated Calcium (CRAC) channel.

The CRAC channel is a highly selective calcium channel that plays a pivotal role in intracellular calcium signaling, particularly in immune cells.[3][4][5] The influx of extracellular calcium through CRAC channels is a critical step in the activation of mast cells and T cells, leading to the release of pro-inflammatory mediators.[4][5]

The Molecular Machinery of CRAC Channel Activation

The activation of CRAC channels is a sophisticated process initiated by the depletion of calcium from the endoplasmic reticulum (ER). This process involves two key proteins:

-

STIM1 (Stromal Interaction Molecule 1): An ER-resident calcium sensor. Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.

-

Orai1: The pore-forming subunit of the CRAC channel located in the plasma membrane.

The interaction between activated STIM1 and Orai1 leads to the opening of the CRAC channel and a sustained influx of calcium into the cell.

The Role of 6-cyano-1H-indazole-3-carboxylic acid as a Putative Inhibitor

We propose that 6-cyano-1H-indazole-3-carboxylic acid, or more likely its amide derivatives, directly or allosterically modulates the Orai1 channel or interferes with the STIM1-Orai1 interaction, thereby preventing channel opening and subsequent calcium influx. The specific regiochemistry of the substituent at the 3-position of the indazole ring is critical for this inhibitory activity, as demonstrated by the inactivity of reverse amide isomers in related series.[3][4]

The presence of the electron-withdrawing cyano group at the 6-position may enhance the binding affinity and specificity of the molecule for its target. The carboxylic acid at the 3-position provides a handle for further chemical modification, for instance, into a library of carboxamides, which have shown high potency as CRAC channel blockers.[3]

Experimental Validation of the Proposed Mechanism of Action

To rigorously test the hypothesis that 6-cyano-1H-indazole-3-carboxylic acid and its derivatives inhibit CRAC channels, a multi-faceted experimental approach is required.

Synthesis of an Amide Library

Given the established importance of the 3-carboxamide moiety for anti-CRAC activity[3][4], the initial step would be the synthesis of a focused library of amides from the parent 6-cyano-1H-indazole-3-carboxylic acid.

In Vitro Assays for CRAC Channel Inhibition

A tiered approach to in vitro testing will provide a comprehensive understanding of the compound's activity.

| Assay | Description | Endpoint | Reference Compounds |

| Calcium Influx Assay | Measurement of intracellular calcium levels in a suitable cell line (e.g., RBL-2H3, Jurkat T cells) using a fluorescent calcium indicator (e.g., Fura-2). Store depletion is induced with thapsigargin. | IC₅₀ for inhibition of store-operated calcium entry (SOCE). | GSK-7975A[6], YM-58483[7] |

| Electrophysiology (Patch-Clamp) | Direct measurement of the CRAC current (ICRAC) in whole-cell patch-clamp configuration. | Direct inhibition of ICRAC. | La³⁺, Gd³⁺[5] |

| Cellular Functional Assays | Measurement of downstream functional consequences of CRAC channel inhibition, such as the release of β-hexosaminidase from RBL-2H3 cells or IL-2 and TNF-α secretion from activated T cells. | IC₅₀ for the inhibition of inflammatory mediator release. | Synta 66[5] |

Detailed Experimental Protocol: Calcium Influx Assay

-

Cell Culture: Culture RBL-2H3 cells in appropriate media and conditions.

-

Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation) in a calcium-free buffer.

-

Store Depletion: Add thapsigargin to the calcium-free buffer to induce ER calcium store depletion.

-

Compound Addition: Add varying concentrations of the test compound (or vehicle control).

-

Calcium Re-addition: Re-introduce calcium to the extracellular buffer to initiate SOCE.

-

Data Acquisition: Record the change in fluorescence ratio over time.

-

Analysis: Calculate the peak calcium influx and determine the IC₅₀ value for each compound.

Concluding Remarks and Future Directions

The structural features of 6-cyano-1H-indazole-3-carboxylic acid, when viewed through the lens of its close analogs, strongly suggest a mechanism of action centered on the inhibition of CRAC channels. This proposed mechanism offers a clear and testable hypothesis with significant therapeutic implications, particularly in the realms of autoimmune and inflammatory diseases. The experimental framework outlined herein provides a robust pathway to validate this hypothesis and to explore the structure-activity relationships within a novel series of 6-cyano-1H-indazole-3-carboxamides. Successful validation would position these compounds as promising leads for the development of a new class of immunomodulatory agents.

References

- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1151-1156.

-

Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Retrieved from [Link]

- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Zhang, X., et al. (2014). Store-operated CRAC channel inhibitors: opportunities and challenges. Acta Pharmacologica Sinica, 35(1), 1-8.

- Gerasimenko, J. V., et al. (2013). Ca2+ release-activated Ca2+ channel blockade as a potential tool in antipancreatitis therapy. Proceedings of the National Academy of Sciences, 110(32), 13186-13191.

Sources

- 1. Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate [smolecule.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ca2+ release-activated Ca2+ channel blockade as a potential tool in antipancreatitis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]